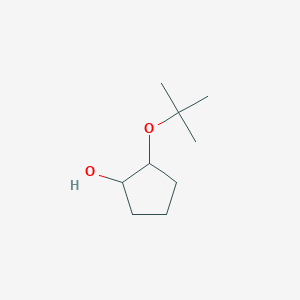
2-tert-Butoxycyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butoxycyclopentan-1-ol is an organic compound belonging to the class of cyclopentanol derivatives It features a cyclopentane ring substituted with a tert-butoxy group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxycyclopentan-1-ol typically involves the reaction of cyclopentanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reaction conditions include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Solvents like toluene or dichloromethane are often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Feedstock: Cyclopentanone and tert-butyl alcohol.
Catalyst: Solid acid catalysts to enhance reaction efficiency.
Temperature and Pressure: Optimized to ensure maximum conversion and selectivity.
化学反応の分析
Types of Reactions: 2-tert-Butoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanol compounds.
科学的研究の応用
2-tert-Butoxycyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 2-tert-Butoxycyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Cyclopentanol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
tert-Butylcyclopentane: Lacks the hydroxyl group, affecting its polarity and hydrogen bonding capability.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: 2-tert-Butoxycyclopentan-1-ol is unique due to the presence of both a tert-butoxy group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in hydrogen bonding, making it valuable for various applications in research and industry.
特性
CAS番号 |
142052-71-9 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8,10H,4-6H2,1-3H3 |
InChIキー |
KPIIEDPHZWKQHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


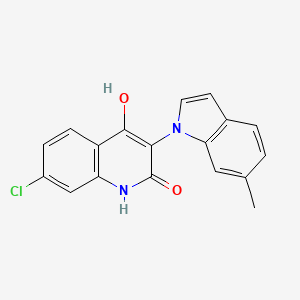


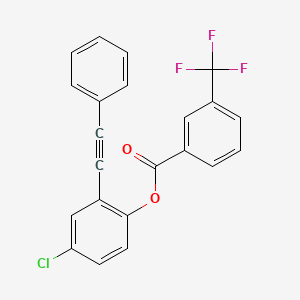
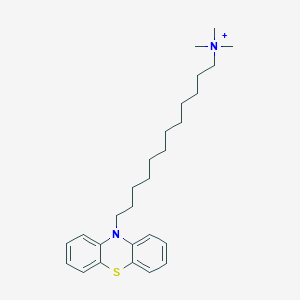

![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)

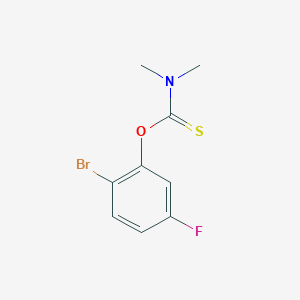
![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


